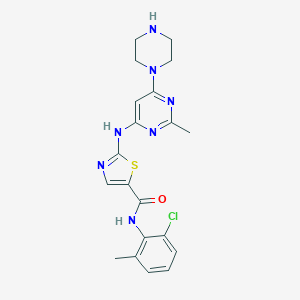

N-Deshydroxyethyl Dasatinib

描述

Origin and Formation of N-Deshydroxyethyl Dasatinib (B193332) as a Dasatinib Metabolite

N-Deshydroxyethyl Dasatinib, also identified as the M4 metabolite, is a product of the phase I metabolism of Dasatinib. nih.gov The primary biochemical transformation leading to its formation is N-dealkylation, a reaction that removes the hydroxyethyl (B10761427) group from the piperazine (B1678402) ring of the parent Dasatinib molecule. nih.govpharmgkb.org

This metabolic process is predominantly carried out in the liver by the cytochrome P450 enzyme system. pharmgkb.org Extensive research has identified CYP3A4 as the principal enzyme responsible for mediating this N-dealkylation reaction. pharmgkb.orgdrugbank.com While CYP3A4 plays the primary role, studies have also indicated minor contributions from other CYP isoenzymes, specifically CYP1A1 and CYP1B1, in the formation of this compound. pharmgkb.org

Significance of Metabolite Research in Kinase Inhibitor Development

The investigation of metabolites is a cornerstone of modern pharmaceutical development, particularly for targeted therapies like kinase inhibitors. The study of compounds such as this compound holds considerable importance for several key reasons:

Pharmacokinetic Variability: Kinase inhibitors are known for their high inter-individual pharmacokinetic variability. mdpi.comamegroups.org Studying the formation and elimination of major metabolites helps to explain some of this variability, which can be influenced by genetic polymorphisms in metabolic enzymes like CYP3A4, as well as by co-administered drugs that can inhibit or induce these enzymes. amegroups.orgresearchgate.net

Drug-Drug Interactions: Since CYP3A4 is the primary enzyme responsible for the metabolism of many drugs, there is a high potential for drug-drug interactions. amegroups.org Understanding the metabolic pathway of Dasatinib to this compound is crucial for predicting and managing these interactions, which can significantly alter the plasma concentrations of both the parent drug and its active metabolite, potentially impacting both efficacy and safety. amegroups.org

Toxicity Profile: Metabolites can sometimes be responsible for adverse drug reactions. By identifying and characterizing metabolites, researchers can assess their potential for toxicity and develop strategies to mitigate risks. The bioactivation of Dasatinib by CYP3A4 to reactive intermediates has been studied, highlighting the importance of understanding the full metabolic profile. nih.gov

Overview of Research Trajectories for this compound

The availability of this compound as a research compound has enabled several avenues of investigation, contributing to a more comprehensive understanding of Dasatinib's pharmacology and potential applications.

Current and emerging research trajectories for this compound include:

Pharmacokinetic Studies: A significant area of research involves the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of Dasatinib and this compound in biological matrices like rat and human plasma. researchgate.netthieme-connect.com These methods are essential for detailed pharmacokinetic studies that explore the absorption, distribution, metabolism, and excretion of Dasatinib and its active metabolite.

Therapeutic Drug Monitoring (TDM): Given the variability in Dasatinib exposure, research is ongoing to establish a correlation between plasma concentrations of the parent drug and its metabolites with clinical response and toxicity. The ability to measure this compound contributes to a more complete picture for potential TDM strategies to optimize dosing for individual patients. researchgate.net

Development of Novel Therapeutics: this compound has been utilized as a chemical scaffold in the development of novel therapeutic agents. For instance, it has been used in the creation of specific and nongenetic IAP-dependent protein erasers (SNIPERs), which are designed to induce the degradation of target proteins like BCR-ABL, offering a potential new strategy for cancer therapy. targetmol.com

In Vitro Mechanistic Studies: The compound is used in various in vitro assays to further elucidate the mechanisms of action and resistance related to Dasatinib. medchemexpress.com These studies help to understand its activity in different cancer cell lines and its potential role in immune modulation. medchemexpress.combiocompare.com

The continued investigation of this compound is poised to provide further insights into the clinical pharmacology of Dasatinib and may open new avenues for the development of improved cancer therapies.

Structure

3D Structure

属性

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBZFFWLHXORTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470341 | |

| Record name | N-Deshydroxyethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-51-7 | |

| Record name | N-Deshydroxyethyl dasatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Deshydroxyethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESHYDROXYETHYL DASATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T0L9673E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of N Deshydroxyethyl Dasatinib

Mechanisms of Biological Activity at the Molecular Level

N-Deshydroxyethyl Dasatinib's mechanism of action is intrinsically linked to that of its parent drug, Dasatinib (B193332), which is designed to inhibit a range of protein kinases involved in oncogenic signaling. medchemexpress.comresearchgate.net

Dasatinib is a highly potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). drugbank.comresearchgate.net It is reported to be 325-fold more potent than imatinib (B729) against unmutated BCR-ABL in vitro. researchgate.net Dasatinib effectively binds to both the active and inactive conformations of the ABL kinase domain, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival in cancer cells. drugbank.com As a key active metabolite, this compound is involved in exerting this sustained inhibition of BCR-ABL kinase activity in vivo. medchemexpress.comdrugbank.com

| Kinase Target | Family/Type | Associated Condition | Reference |

|---|---|---|---|

| BCR-ABL | Tyrosine Kinase | Chronic Myeloid Leukemia (CML) | drugbank.com |

| SRC Family (SRC, LCK, YES, FYN) | Tyrosine Kinase | Cancer Proliferation, Migration | clinpgx.orgnih.gov |

| c-KIT | Tyrosine Kinase | Gastrointestinal Stromal Tumors | drugbank.com |

| PDGFRβ | Tyrosine Kinase | Vascular Diseases, Cancer | clinpgx.orgnih.gov |

| EPHA2 | Tyrosine Kinase | Melanoma, Solid Tumors | drugbank.com |

Dasatinib was initially developed as an inhibitor of the Src family kinases (SFKs), which include SRC, LCK, HCK, YES, and LYN. researchgate.netnih.gov These kinases are crucial in regulating cellular processes such as proliferation, survival, adhesion, and migration. nih.gov Overexpression and activation of SFKs have been implicated in cancer progression and resistance to other therapies. nih.gov Dasatinib potently inhibits SFK activity at low nanomolar concentrations. nih.gov This action leads to the dephosphorylation of downstream targets like focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS). nih.gov this compound, being an active metabolite of this potent Src inhibitor, contributes to the modulation of these critical signaling pathways. medchemexpress.com

The collective inhibition of kinases such as BCR-ABL, Src family, and PDGFR by Dasatinib and its active metabolites, including this compound, results in significant modulation of cellular functions. mdpi.comresearchgate.net In cancer cells, this inhibition can block abnormal signaling pathways responsible for cell growth and survival, leading to reduced proliferation and increased apoptosis. researchgate.netresearchgate.net For instance, studies on melanoma cells have shown that Dasatinib can inhibit cell proliferation, which is associated with changes in cell morphology and disruption of the Src-ERK signaling pathway. nih.gov In other contexts, such as with vascular smooth muscle cells, Dasatinib has demonstrated significant inhibitory effects on cell viability and migration at low concentrations. mdpi.com The presence of the active this compound metabolite contributes to these antiproliferative and cytotoxic effects.

| Cell Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Human Melanoma Cells | Blocks migration and invasion | Inhibition of SFK, FAK, and p130CAS | nih.gov |

| Primary Melanoma Cells | Inhibits cell proliferation | Disruption of Src-ERK signaling | nih.gov |

| Vascular Smooth Muscle Cells (VSMCs) | Inhibits viability and migration | Activation of inflammation and apoptosis pathways | mdpi.com |

| Chronic Myeloid Leukemia (CML) Cells | Inhibits cell growth | Inhibition of Bcr-Abl kinase activity | drugbank.com |

| Natural Killer (NK) Cells | Stimulates proliferation | Direct effect on NK cells in culture | nih.gov |

Impact on Cellular Processes

Apoptosis Induction Pathways

There is currently no specific information available in peer-reviewed literature detailing the apoptosis induction pathways directly mediated by this compound.

In contrast, the parent compound, Dasatinib, is a well-established inducer of apoptosis in various cancer cell lines through multiple mechanisms. Dasatinib's primary mechanism of action involves the inhibition of several tyrosine kinases, most notably BCR-ABL and the SRC family of kinases (SRC, LCK, YES, FYN). nih.gov Inhibition of these constitutively active kinases in cancer cells disrupts downstream signaling pathways that promote cell survival and proliferation, ultimately leading to programmed cell death. mdpi.com

Dasatinib-induced apoptosis is often mediated through the intrinsic pathway, characterized by the involvement of the Bcl-2 family of proteins. Treatment with Dasatinib has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while up-regulating pro-apoptotic proteins such as BIM. medchemexpress.com This shift in the balance of Bcl-2 family members leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3. adooq.com

Furthermore, in some cellular contexts, Dasatinib can also trigger apoptosis through the extrinsic pathway, which involves the activation of death receptors on the cell surface. The binding of their respective ligands initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate executioner caspases or cleave BID to amplify the apoptotic signal through the mitochondrial pathway. The specific pathway activated by Dasatinib can be cell-type dependent.

Cell Cycle Regulation

Specific studies detailing the effects of this compound on cell cycle regulation are not currently available in the scientific literature.

The parent compound, Dasatinib, has been demonstrated to exert significant effects on cell cycle progression in various cancer models. A predominant effect of Dasatinib is the induction of cell cycle arrest in the G1 phase. nih.govnih.gov This G1 arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. clinpgx.org

The mechanism underlying Dasatinib-induced G1 arrest involves the modulation of key cell cycle regulatory proteins. Research has shown that Dasatinib treatment can lead to a decrease in the expression of G1 cyclins, such as cyclin D1 and cyclin D3, and their associated cyclin-dependent kinases (CDKs), particularly CDK2, CDK4, and CDK6. nih.govclinpgx.org Concurrently, Dasatinib can increase the expression of CDK inhibitors, such as p21 and p27. nih.gov These inhibitors bind to and inactivate cyclin-CDK complexes, thereby preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

The table below summarizes the observed effects of the parent compound, Dasatinib , on key cell cycle regulatory proteins in cancer cell lines.

| Cell Cycle Phase | Affected Proteins | Observed Effect of Dasatinib |

| G1 Phase | Cyclin D1, Cyclin D3 | Decreased Expression |

| CDK2, CDK4, CDK6 | Decreased Activity/Expression | |

| p21, p27 | Increased Expression | |

| Retinoblastoma protein (Rb) | Decreased Phosphorylation |

Pharmacodynamic Profile in Experimental Systems

There is a notable absence of specific pharmacodynamic data for this compound in experimental systems within the published scientific literature.

The pharmacodynamic profile of the parent compound, Dasatinib, has been extensively characterized. Dasatinib is a potent inhibitor of a broad spectrum of kinases, which contributes to its therapeutic effects. chemicalbook.com The primary targets of Dasatinib include BCR-ABL, SRC family kinases, c-KIT, ephrin (EPH) receptor kinases, and the platelet-derived growth factor receptor (PDGFR) β. pharmaceresearch.com

In experimental systems, the pharmacodynamic effects of Dasatinib are typically assessed by measuring the inhibition of target kinase phosphorylation and the downstream cellular consequences. For instance, in preclinical models of chronic myeloid leukemia (CML), Dasatinib treatment leads to a rapid and sustained inhibition of BCR-ABL phosphorylation, resulting in the induction of apoptosis and suppression of leukemic cell proliferation. adooq.com Similarly, in solid tumor models where SRC kinases are hyperactivated, Dasatinib has been shown to inhibit SRC phosphorylation and reduce tumor growth and metastasis. nih.gov

The table below provides a summary of the key kinase targets of the parent compound, Dasatinib , and their associated IC50 values (a measure of inhibitory potency) from in vitro assays.

| Kinase Target | IC50 (nM) |

| BCR-ABL | <1 |

| SRC | 0.5 |

| LCK | 1.1 |

| YES | 0.4 |

| c-KIT | 12 |

| PDGFRβ | 28 |

It is important to reiterate that this information pertains to Dasatinib, and the pharmacodynamic profile of its metabolite, this compound, remains to be elucidated through direct experimental investigation.

Metabolism and Pharmacokinetics of N Deshydroxyethyl Dasatinib

Biorelevant Formation Pathways of N-Deshydroxyethyl Dasatinib (B193332) from Dasatinib

The formation of N-Deshydroxyethyl Dasatinib from its parent compound, Dasatinib, occurs primarily through oxidative metabolism in the liver. manasalifesciences.comnih.gov This biotransformation is a key step in the metabolic cascade of Dasatinib.

This compound is the product of an N-dealkylation reaction, a common phase I metabolic pathway. frontiersin.orgnih.gov This process involves the removal of the hydroxyethyl (B10761427) group from the piperazine (B1678402) ring of the Dasatinib molecule. nih.gov In vitro studies have demonstrated that this N-dealkylation is a significant route of metabolism for Dasatinib, leading to the formation of the M4 metabolite. nih.govnih.gov While it is considered a primary metabolite, this compound represents a smaller fraction of the total drug exposure compared to the parent compound, accounting for approximately 5% of the Dasatinib area under the curve (AUC). frontiersin.org

The enzymatic generation of this compound is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.govnih.gov In vitro experiments using human liver microsomes and cDNA-expressed P450 enzymes have confirmed that CYP3A4 is the main enzyme responsible for the N-dealkylation of Dasatinib to form the M4 metabolite. pharmgkb.orgnih.gov Some minor involvement of other enzymes like CYP1A1 and CYP1B1 has also been suggested. pharmgkb.org

The kinetics of this metabolic conversion have been characterized. The formation of this compound (M4) in human liver microsomes was found to follow Michaelis-Menten kinetics. nih.gov The intrinsic clearance value (Vmax/Km) for its formation was determined to be 52 µL/min/mg protein, indicating an efficient metabolic pathway, although less efficient than the formation of other hydroxylated metabolites of Dasatinib. nih.gov

Table 1: In Vitro Enzyme Kinetics of this compound (M4) Formation Data derived from in vitro studies with human liver microsomes.

| Parameter | Value | Unit | Source |

| Primary Enzyme | CYP3A4 | - | nih.gov |

| Kinetic Model | Michaelis-Menten | - | nih.gov |

| Intrinsic Clearance (Vmax/Km) | 52 | µL/min/mg protein | nih.gov |

Pharmacokinetic Characterization in Preclinical Models

The pharmacokinetic properties of this compound have been investigated in preclinical models, providing insights into its absorption, distribution, and elimination.

Following oral administration of Dasatinib, the parent drug is rapidly absorbed. manasalifesciences.comfrontiersin.org The bioavailability of Dasatinib itself in preclinical studies has been reported as low to moderate, ranging from 14% to 34%, which is attributed in part to extensive first-pass metabolism. frontiersin.orgsemanticscholar.org As a metabolite, this compound is formed post-absorption of the parent drug.

A specific pharmacokinetic study in Wistar rats provided direct characterization of this compound. thieme-connect.comnih.gov The data from this study allows for a quantitative understanding of its systemic exposure and persistence in this preclinical model.

Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats Data from a study involving the simultaneous determination of Dasatinib and its metabolites.

| Parameter | Symbol | Value | Unit | Source |

| Maximum Plasma Concentration | Cmax | 2.05 | ng/mL | medchemexpress.commedchemexpress.cn |

| Time to Maximum Concentration | Tmax | 1.00 | h | medchemexpress.commedchemexpress.cn |

| Area Under the Curve (0-t) | AUC(0-t) | 8.70 | hng/mL | medchemexpress.commedchemexpress.cn |

| Area Under the Curve (0-inf) | AUC(0-inf) | Not Reported | hng/mL | |

| Elimination Half-Life | t1/2 | 3.50 | h | medchemexpress.commedchemexpress.cn |

| Elimination Rate Constant | Kel | 0.20 | h⁻¹ | medchemexpress.commedchemexpress.cn |

The parent compound, Dasatinib, exhibits a large apparent volume of distribution (2505 L) and is highly bound to plasma proteins (approximately 96%), indicating extensive distribution into tissues. frontiersin.orgresearchgate.net Specific data on the volume of distribution, protein binding, and tissue penetration for the this compound metabolite are not extensively detailed in the available literature. However, studies on the parent drug suggest that its metabolites may also be widely distributed. For instance, Dasatinib has been shown to cross the placental barrier, and its distribution within the fetus appears to occur mainly through passive diffusion. semanticscholar.org

The elimination of Dasatinib and its metabolites occurs primarily through the feces. researchgate.netresearchgate.net Following oral administration in humans, approximately 85% of the dose is excreted in the feces, with a much smaller amount found in the urine. researchgate.net A significant portion of the drug is eliminated as metabolites. The transport of these metabolites out of the body is facilitated by drug transporters such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.gov This suggests that this compound, as a major metabolite, is likely cleared from the body via hepatobiliary excretion into the feces, a process mediated by these efflux transporters. nih.gov The elimination half-life of this compound in Wistar rats was determined to be 3.5 hours. medchemexpress.commedchemexpress.cn

Metabolic Stability and Clearance Rates

The metabolic stability and clearance of this compound are reflected in its pharmacokinetic parameters observed in animal studies. In Wistar rats, the elimination half-life (T1/2) of this compound was determined to be approximately 3.86 hours. medchemexpress.com The elimination rate constant (Kel), which quantifies the rate of drug removal from the body, was found to be 0.18 h⁻¹. medchemexpress.com These values provide an indication of the metabolite's persistence in circulation and the efficiency of its clearance. While direct comparative stability assays are not detailed in the provided sources, the presence of deuterium (B1214612) in an analog, Dasatinib-d8, is noted to increase metabolic stability, suggesting the non-deuterated this compound has a comparatively standard stability profile.

Comparative Pharmacokinetics with Parent Compound (Dasatinib) and Co-administered Agents

The pharmacokinetic profile of this compound is intrinsically linked to that of its parent compound, Dasatinib, and can be influenced by other therapeutic agents administered concurrently.

Studies in experimental animals have characterized the plasma concentration of this compound over time. Following administration to Wistar rats, key pharmacokinetic parameters have been established. medchemexpress.com Although it is an active metabolite, its circulating concentrations are considerably lower than those of the parent compound, Dasatinib. researchgate.net

A study involving Wistar rats provided the following pharmacokinetic parameters for this compound: medchemexpress.com

| Parameter | Value | Unit |

| Cmax | 2.05 | ng/mL |

| Tmax | 2.00 | h |

| AUC(0-t) | 8.70 | hng/mL |

| AUC(0-inf) | 10.3 | hng/mL |

| T1/2 | 3.86 | h |

| Kel | 0.18 | h⁻¹ |

Cmax: Maximum plasma concentration.

Tmax: Time to reach maximum plasma concentration.

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

T1/2: Elimination half-life.

Kel: Elimination rate constant.

In comparison, the parent compound Dasatinib is absorbed rapidly, with a time to maximal serum concentration (Tmax) ranging between 0.25 and 1.5 hours in humans. nih.gov The plasma levels of Dasatinib are significantly higher than those of its metabolites. researchgate.net

Drug-drug interactions that affect the metabolism of Dasatinib will consequently alter the pharmacokinetic profile of this compound. Dasatinib is a known substrate of the CYP3A4 enzyme. nih.govnih.govbohrium.com Therefore, co-administration with potent inhibitors or inducers of CYP3A4 can significantly impact its metabolism and the formation of its metabolites.

For instance, the co-administration of ketoconazole, a strong CYP3A4 inhibitor, leads to a marked increase in Dasatinib exposure. nih.gov This inhibition of Dasatinib's primary metabolic pathway would likely result in decreased formation and lower plasma concentrations of this compound. Conversely, substances that induce CYP3A4 activity would be expected to accelerate Dasatinib metabolism, potentially leading to higher initial concentrations of its metabolites.

Studies have also investigated interactions with other agents. A validated LC-MS/MS method was developed for the simultaneous determination of methotrexate, dasatinib, and this compound in rat plasma, indicating the need to monitor the parent drug and its metabolite during polypharmacy. nih.govbrieflands.comafjbs.com Another study demonstrated that pretreatment with sinapic acid, which can modulate CYP3A enzymes and drug transporters, has the potential to alter the pharmacokinetics of Dasatinib, which would in turn affect the profile of this compound. nih.gov

Quantitative Metabolite Profiling in Biological Matrices

Accurate quantification of this compound in various biological samples is essential for comprehensive pharmacokinetic analysis. Advanced analytical techniques are employed for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and reliable method that has been developed and validated for the quantification of Dasatinib and its pharmacologically active metabolites, including this compound, in human plasma. researchgate.net These methods often involve sample preparation via solid-phase extraction to ensure accuracy. researchgate.net The use of a deuterated internal standard, such as Dasatinib-d8, is crucial for achieving precision in these bioanalytical methods.

Metabolite profiling studies in Wistar Han rats have successfully used automated dried blood spot (DBS) collection as an alternative to traditional plasma sampling. nih.gov Analysis of both plasma and DBS extracts using LC-MS/MS confirmed the presence of phase I oxidative metabolites like this compound. nih.gov The results showed comparable metabolite profiles between plasma and DBS samples, suggesting that DBS can be a viable technique for metabolite profiling in pharmacokinetic studies. nih.gov

Advanced Analytical Methodologies for N Deshydroxyethyl Dasatinib Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic methods are the cornerstone for the separation and detection of N-Deshydroxyethyl Dasatinib (B193332) from complex biological samples. These techniques offer high selectivity and sensitivity, which are crucial for accurate quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely employed technique for the determination of N-Deshydroxyethyl Dasatinib due to its superior sensitivity and specificity. researchgate.netresearchgate.net This method allows for the simultaneous quantification of Dasatinib and its metabolites in various biological matrices, such as rat plasma. nih.govthieme-connect.com

In a notable application, a method was developed for the simultaneous estimation of methotrexate, dasatinib, and this compound in Wistar rat plasma. nih.govthieme-connect.com The analytes were separated on a reverse-phase C18 column using a gradient elution of methanol (B129727) and 2 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0). researchgate.netnih.govthieme-connect.com Selective reaction monitoring (SRM) was utilized for quantification, with the specific transition for this compound being m/z 444.26 > 401.0. researchgate.netnih.govthieme-connect.com This LC-MS/MS method was successfully applied to a pharmacokinetic study in Wistar rats. nih.govthieme-connect.com

The extraction of this compound from plasma is often achieved through liquid-liquid extraction or protein precipitation. researchgate.netafjbs.com For instance, a simple protein precipitation with acetonitrile (B52724) has been effectively used for sample preparation before LC-MS/MS analysis. researchgate.net

Table 1: LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Details | Reference |

|---|---|---|

| Instrumentation | High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) | nih.gov |

| Column | Reverse phase C18 (50 mm × 3 mm i.d., 4.6 µ) | nih.gov |

| Mobile Phase | Methanol: 2 mM ammonium acetate buffer, pH 4.0 (gradient mode) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | Selective Reaction Monitoring (SRM) | nih.gov |

| SRM Transition | m/z 444.26 > 401.0 | nih.govthieme-connect.com |

| Internal Standard | Tolbutamide (SRM transition m/z 271.1 > 155.0) | nih.govthieme-connect.com |

| Application | Simultaneous quantification in Wistar rat plasma | nih.govthieme-connect.com |

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector presents a more accessible and economical alternative for the analysis of Dasatinib and its related substances, including this compound. acgpubs.orgijsr.net While many reported HPLC methods focus on Dasatinib, some have been developed to also separate and identify its impurities and metabolites. ijsr.net

One such RP-HPLC method was developed for the determination of process-related impurities of Dasatinib, which include this compound. ijsr.net The separation was achieved on an Inertsil ODS 3V column (150mm x 4.6mm, 5µm) with a mobile phase consisting of a potassium dihydrogen phosphate (B84403) buffer (pH 6.0) and acetonitrile. ijsr.net The detection wavelength was set at 315 nm, which was found to provide an equal response for Dasatinib and its impurities. ijsr.net

Table 2: HPLC-UV Method for the Determination of Dasatinib and Related Impurities

| Parameter | Details | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | ijsr.net |

| Column | Inertsil ODS 3V (150mm x 4.6mm, 5µm) | ijsr.net |

| Mobile Phase | Buffer (potassium dihydrogen phosphate and sodium-1-octane sulphonic acid, pH 6.0) and Acetonitrile | ijsr.net |

| Flow Rate | 1.0 mL/min | ijsr.net |

| Detector | PDA Detector | ijsr.net |

| Wavelength | 315 nm | ijsr.net |

| Column Temperature | 50°C | ijsr.net |

| Application | Determination of process-related impurities of Dasatinib, including this compound | ijsr.net |

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity. ijsr.net UPLC systems, often coupled with mass spectrometry (UPLC-MS/MS), have been validated for the quantification of Dasatinib in plasma and can be applied to its metabolites. acgpubs.org A UPLC-MS/MS method for Dasatinib quantification in rat plasma utilized an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with a gradient profile and a short analytical run time of 4.0 minutes. researchgate.net While this particular study focused on Dasatinib, the high-resolution capabilities of UPLC are well-suited for the separation and analysis of closely related compounds like this compound. researchgate.netijsr.net

Method Validation Parameters in Bioanalytical Assays

The validation of bioanalytical methods is crucial to ensure the reliability of the obtained data. afjbs.com Key validation parameters include sensitivity, lower limit of quantification, accuracy, and precision.

The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. afjbs.com For the simultaneous determination of methotrexate, dasatinib, and this compound by LC-MS/MS, the method was validated over a concentration range of 1–1000 ng/mL, with an LLOQ of 1 ng/mL for all analytes. nih.govthieme-connect.com This low LLOQ demonstrates the high sensitivity of the LC-MS/MS method, making it suitable for pharmacokinetic studies where plasma concentrations can be very low. researchgate.netnih.govthieme-connect.com

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. afjbs.com For bioanalytical methods, both intra-day and inter-day accuracy and precision are assessed. nih.govthieme-connect.com In the LC-MS/MS method for this compound, the intra- and inter-day accuracy and precision were within the acceptable limits of <15% at all tested concentrations. nih.govthieme-connect.com Similarly, a validated assay for Dasatinib and two of its active metabolites showed intra- and inter-assay precision values within 5.3% and mean accuracy values within ± 9.0% of the nominal values for all analytes. researchgate.net The recoveries from spiked control samples for this compound were greater than 79%. nih.govthieme-connect.com

Table 3: Accuracy and Precision Data for this compound

| Validation Parameter | Result | Reference |

|---|---|---|

| Concentration Range | 1–1000 ng/mL | nih.govthieme-connect.com |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.govthieme-connect.com |

| Intra-day and Inter-day Precision (%CV) | < 15% | nih.govthieme-connect.com |

| Intra-day and Inter-day Accuracy | Within acceptable limits | nih.govthieme-connect.com |

| Recovery | > 79% | nih.govthieme-connect.com |

Recovery Rates from Biological Samples

The efficiency of an analytical method in extracting a target analyte from a complex biological matrix is a critical performance characteristic. For this compound, robust extraction methods have been developed to ensure its accurate quantification in plasma samples.

In a study focused on the simultaneous determination of methotrexate, dasatinib, and this compound in rat plasma, a liquid-liquid extraction procedure was utilized. nih.gov This method demonstrated high efficiency, with recoveries from spiked control samples being greater than 79% for all analytes, including this compound. nih.gov The use of a liquid-liquid extraction protocol highlights a standard and effective approach for isolating the metabolite from the intricate plasma environment, ensuring that a substantial and representative portion of the analyte is available for subsequent analysis.

Another validated LC-MS/MS assay for the simultaneous determination of dasatinib and its two active metabolites in human plasma reported that the assay recoveries were high, exceeding 79%. researchgate.net This level of recovery is crucial for the reliability of pharmacokinetic data, as it minimizes underestimation of the metabolite's concentration.

Table 1: Recovery Rate of this compound from Biological Samples

| Analyte | Matrix | Extraction Method | Recovery Rate | Reference |

| This compound | Rat Plasma | Liquid-Liquid Extraction | >79% | nih.gov |

| This compound | Human Plasma | Solid Phase Extraction | >79% | researchgate.net |

Selectivity and Specificity Considerations

In the realm of bioanalysis, selectivity and specificity are paramount to ensure that the analytical signal corresponds unequivocally to the analyte of interest, free from interference from other matrix components, the parent drug, or other metabolites. For this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the technique of choice, offering unparalleled selectivity.

The high selectivity of LC-MS/MS is achieved through a combination of chromatographic separation and mass filtering. In a method developed for the simultaneous quantification of methotrexate, dasatinib, and this compound, the analytes were first separated on a reverse-phase C18 column. nih.gov Subsequently, detection and quantification were performed using selective reaction monitoring (SRM). nih.gov

For this compound, the specific mass transition monitored was m/z 444.26 > 401.0. nih.gov This transition involves the selection of the protonated molecule (parent ion) in the first quadrupole, its fragmentation in the collision cell, and the selection of a specific fragment ion in the third quadrupole. This dual mass filtering process significantly enhances the specificity of the assay, effectively discriminating this compound from other co-eluting substances. The successful validation of this method for the simultaneous determination of multiple compounds underscores its high degree of selectivity. nih.gov

Stability Studies in Biological Matrices

The stability of an analyte in a biological matrix under various storage and handling conditions is a critical factor that can influence the accuracy of quantitative analysis. Extensive stability studies for this compound have been conducted to establish reliable protocols for sample management.

A validated LC-MS/MS assay for the simultaneous determination of dasatinib and its two pharmacologically active metabolites, which would include this compound, in human plasma provided comprehensive stability data. The results from this study demonstrated that the three analytes were stable in human plasma under several conditions:

Room Temperature Stability: Stable for at least 22 hours. researchgate.net

Long-Term Stability: Stable for at least 123 days when stored at -20°C. researchgate.net

Freeze-Thaw Stability: Stable following at least six freeze-thaw cycles. researchgate.net

These findings are crucial for clinical and preclinical studies, as they provide the necessary guidelines for sample collection, storage, and processing without compromising the integrity of the analytical results.

Table 2: Stability of this compound in Human Plasma

| Stability Condition | Duration | Storage Temperature | Outcome | Reference |

| Room Temperature | At least 22 hours | Ambient | Stable | researchgate.net |

| Long-Term | At least 123 days | -20°C | Stable | researchgate.net |

| Freeze-Thaw Cycles | At least 6 cycles | -20°C to Ambient | Stable | researchgate.net |

Applications in Pharmacokinetic and Drug-Drug Interaction Studies

The development of robust and validated analytical methods for this compound is not merely an academic exercise; it has direct and significant applications in pharmacokinetic (PK) and drug-drug interaction (DDI) studies. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, Dasatinib, and for ensuring its safe and effective use in combination with other medications.

A validated LC-MS/MS method for the simultaneous estimation of methotrexate, dasatinib, and this compound was successfully applied to a pharmacokinetic study in Wistar rats. thieme-connect.com This application allows researchers to simultaneously monitor the concentration-time profiles of the parent drug and its metabolite, providing a more complete picture of the drug's disposition. Such data is invaluable for constructing accurate pharmacokinetic models and for understanding the metabolic pathways of Dasatinib.

Furthermore, the potential for drug-drug interactions with Dasatinib is a significant clinical consideration, as its metabolism can be influenced by co-administered drugs. nih.gov The ability to accurately measure both Dasatinib and its metabolites, such as this compound, is critical in DDI studies. For instance, investigating the effect of a CYP3A4 inhibitor on Dasatinib's pharmacokinetics would necessitate monitoring the changes in the concentrations of both the parent drug and its metabolites to fully elucidate the mechanism of the interaction. brieflands.com Therefore, the advanced analytical methodologies for this compound are instrumental in generating the data needed to inform clinical practice and ensure patient safety.

Preclinical Research and Investigational Studies Involving N Deshydroxyethyl Dasatinib

In Vitro Assessments in Cell Culture Models

In vitro studies are fundamental in elucidating the specific cellular and molecular interactions of a compound. For N-Deshydroxyethyl Dasatinib (B193332), these assessments have been crucial in understanding its biological activities, target engagement, and cellular effects.

Screening for Biological Activities and Target Engagement

N-Deshydroxyethyl Dasatinib is recognized as a metabolite of Dasatinib, a potent inhibitor of multiple kinases, including Bcr-Abl and the Src family of kinases. medchemexpress.commedchemexpress.com Research indicates that this compound itself possesses biological activity and is utilized in cancer and immune disease research. medchemexpress.comtargetmol.commolnova.cn

One area of investigation involves its use in the development of proteolysis-targeting chimeras (PROTACs). Specifically, the this compound moiety has been incorporated into "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs). medchemexpress.comtargetmol.com In this context, it serves as the binding component to the inhibitor of apoptosis protein (IAP) ligand, linked to a moiety that targets the ABL protein, thereby facilitating its degradation. medchemexpress.comtargetmol.commedchemexpress.com This application highlights its ability to engage with specific cellular targets.

In Vivo Investigations in Animal Models

Pharmacological Efficacy in Disease Models

Preclinical studies in animal models, such as mice with xenograft tumors, have been utilized to investigate the efficacy of Dasatinib. The simultaneous quantification of Dasatinib and this compound in rat plasma has been a key component of pharmacokinetic studies, which are essential for understanding the in vivo behavior of the drug and its metabolites. nih.govdp.technih.govresearchgate.net These studies are critical for correlating drug exposure with pharmacological response.

Metabolite Contribution to Overall Biological Effects

Data Tables

Table 1: Investigational Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| PROTAC Development | Used as a component in SNIPERs to facilitate the degradation of the ABL protein. | The this compound moiety binds to the IAP ligand. medchemexpress.comtargetmol.com |

| Pharmacokinetic Studies | Measured in rat plasma alongside Dasatinib to understand its in vivo behavior. | Methods for simultaneous quantification have been developed and validated. acgpubs.orgnih.govdp.tech |

Table 2: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| Dasatinib | |

| ABL | |

| IAP Ligand | |

| Bcr-Abl |

Tissue Distribution and Clearance Studies

Following administration of radiolabeled [14C]Dasatinib to rats, studies have shown that the radioactivity is extensively distributed throughout the body. The parent drug, Dasatinib, and its metabolites are found in various tissues. fda.gov Elimination of Dasatinib and its metabolites occurs predominantly through hepatic/biliary routes. fda.gov

In vivo studies in rats and monkeys have demonstrated that the majority of the radioactive dose of Dasatinib is excreted in the bile and feces. nih.gov In bile duct-cannulated monkeys, a significant portion of the dose was recovered in the feces via direct secretion. nih.gov In both rats and monkeys, Dasatinib accounted for less than 12% of the excreted dose in bile, which indicates that the drug is extensively metabolized before elimination. nih.gov The metabolic profiles in bile were found to be similar to those observed in hepatocyte cultures. nih.gov A large proportion of the radioactivity excreted in the bile of both species was attributed to N-oxides and conjugated metabolites. nih.gov However, in the feces, only oxidative metabolites and their further oxidation products were identified, suggesting that conjugated or N-oxide metabolites likely undergo hydrolysis or reduction in the gastrointestinal tract prior to elimination. nih.gov

Oxidative metabolism is the predominant clearance pathway for Dasatinib. nih.gov In rats, this compound has been identified as an abundant metabolite. semanticscholar.org

Comparative Studies with Parent Compound Dasatinib

Comparative pharmacokinetic studies in preclinical models, particularly Wistar rats, have been conducted to elucidate the relationship between Dasatinib and its metabolite, this compound. These studies often involve the simultaneous measurement of both compounds in plasma to understand the formation and disposition of the metabolite in relation to the parent drug. nih.govthieme-connect.com

Following oral administration of Dasatinib in rats, it is rapidly absorbed and extensively metabolized. fda.govsemanticscholar.org While Dasatinib is the major circulating component, its metabolites account for a significant portion of the total radioactivity in plasma. nih.gov In rats, Dasatinib comprised 56% of the area under the curve (AUC) of total radioactivity in plasma over 8 hours, with various metabolites, including this compound, accounting for the remaining 44%. nih.gov

The pharmacokinetic parameters of this compound have been characterized in Wistar rats. The table below presents these parameters.

| Analyte | Cmax (ng/mL) | AUC0-t (hng/mL) | AUC0-inf (hng/mL) | Tmax (h) | T1/2 (h) | Kel (h-1) |

| This compound | 2.05 | 8.7 | Not Reported | Not Reported | Not Reported | Not Reported |

| Data derived from in vivo studies in Wistar rats. medchemexpress.com |

For the parent compound, Dasatinib, preclinical studies in various species have established its pharmacokinetic profile. In rats, the systemic plasma clearance has been reported to be 26 ml/min/kg. nih.gov The volume of distribution is high, exceeding 3 L/kg, indicating extensive distribution into tissues. nih.gov The oral bioavailability of Dasatinib in rats is approximately 27%. researchgate.net

The table below provides a summary of key pharmacokinetic parameters for Dasatinib in rats.

| Parameter | Value | Species |

| Systemic Plasma Clearance | 26 ml/min/kg | Rat |

| Volume of Distribution (Vss) | 6.3 L/kg | Rat |

| Elimination Half-life (t1/2) | 3.3 h | Rat |

| Oral Bioavailability | 27% | Rat |

| Time to Maximum Concentration (Tmax) | 2.3 h | Rat |

| Data obtained from studies in rats following single intra-arterial or oral doses. researchgate.net |

These comparative data highlight that while Dasatinib is cleared from the system, it is significantly converted to metabolites like this compound, which then have their own distinct pharmacokinetic characteristics.

Structure Activity Relationship Sar and Derivative Studies of N Deshydroxyethyl Dasatinib

Structural Modifications and Their Influence on Biological Activity

N-Deshydroxyethyl Dasatinib (B193332) is formed by the removal of the hydroxyethyl (B10761427) group from the piperazine (B1678402) ring of Dasatinib. synzeal.comcleanchemlab.com This structural change inherently alters the molecule's polarity and potential for hydrogen bonding, which can impact its interaction with target kinases and metabolic stability.

Comparative SAR Analysis with Dasatinib and Other Analogues

The structure-activity relationship (SAR) of N-Deshydroxyethyl Dasatinib is best understood in comparison to its parent drug, Dasatinib. Dasatinib itself was developed through extensive SAR studies, which identified the N-(2-chloro-6-methylphenyl) and the thiazole-5-carboxamide (B1230067) moieties as crucial for potent pan-Src kinase inhibition. tandfonline.com

This compound, also known as Dasatinib USP Related Compound B, is a key impurity and metabolite. synzeal.com Its activity is generally considered to be less potent than Dasatinib. The absence of the hydroxyethyl group on the piperazine ring reduces the molecule's polarity and eliminates a potential hydrogen bond donor, which can decrease its affinity for the ATP-binding pocket of target kinases.

The development of various Dasatinib analogues has further illuminated the SAR of this chemical class. For example, the synthesis of Dasatinib derivatives with different linkers and prosthetic groups, such as those used in the creation of proteolysis-targeting chimeras (PROTACs), has shown that modifications to the piperazine ring can be exploited to impart novel functionalities. lookchem.comucsf.edu These studies underscore the importance of the piperazine substituent in modulating the biological profile of Dasatinib and its analogues.

Development of Related Compounds and Impurities for Research Purposes

The synthesis and characterization of this compound and its related impurities are crucial for pharmaceutical quality control and research. cleanchemlab.comclearsynth.com These compounds serve as reference standards for analytical method development and validation, ensuring the purity and safety of the final drug product. synzeal.comsimsonpharma.com

N-Boc-N-deshydroxyethyl Dasatinib Derivatives

N-Boc-N-deshydroxyethyl Dasatinib is a key intermediate used in the synthesis of various Dasatinib derivatives. cymitquimica.com The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled chemical modifications at other positions of the molecule. This intermediate is particularly useful in the development of deuterated internal standards for mass spectrometry-based bioanalytical assays and in the synthesis of complex derivatives for research, such as PROTACs. ucsf.edumedchemexpress.com The use of N-Boc-N-deshydroxyethyl Dasatinib facilitates the creation of a diverse library of analogues to probe the SAR of the Dasatinib scaffold further.

N-Nitroso this compound and Other Nitrosamine (B1359907) Impurities

N-Nitroso this compound is a nitrosamine impurity that can potentially form during the synthesis or storage of Dasatinib. synzeal.comveeprho.com Nitrosamine impurities are a class of genotoxic compounds that are strictly regulated by health authorities such as the European Medicines Agency (EMA) and Health Canada. usp.orgeuropa.eutga.gov.aueuropa.eu The chemical name for this impurity is N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(4-nitrosopiperazin-1-yl)pyrimidin-4-yl)amino)thiazole-5-carboxamide. veeprho.comeuropa.eu

Regulatory bodies have established acceptable intake (AI) limits for various nitrosamine impurities in pharmaceutical products to mitigate potential carcinogenic risks. usp.orgtga.gov.aueuropa.eu The presence of secondary amine functionalities in the Dasatinib structure, particularly in its metabolite this compound, creates a potential for nitrosation reactions under certain conditions. The formation of N-Nitroso this compound is a critical quality attribute that must be monitored and controlled during drug manufacturing. researchgate.net The synthesis and availability of this and other nitrosamine impurity standards are essential for the development of sensitive analytical methods to ensure that Dasatinib drug products meet the stringent regulatory requirements. veeprho.comclearsynth.com

Therapeutic Relevance and Research Applications in Disease Contexts

Role in Cancer Research, particularly Leukemia and Lymphoma

N-Deshydroxyethyl dasatinib (B193332) is an area of active investigation in cancer research, mirroring the therapeutic applications of its parent compound, dasatinib, which is used in the treatment of leukemia and lymphoma. targetmol.commedchemexpress.com Research into this metabolite helps to provide a more complete picture of how dasatinib works in the body.

Studies in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) Models

Similar to CML, dasatinib is a key therapeutic agent for Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). frontiersin.orgnih.gov Research in Ph+ ALL models also extends to N-deshydroxyethyl dasatinib to understand its role in this context. nih.govresearchgate.net The combination of dasatinib with other chemotherapy agents is a common strategy, making it important to understand the pharmacokinetics of both the parent drug and its active metabolites. thieme-connect.com

Engagement in Immune Disease Research

The utility of this compound extends beyond cancer research into the realm of immune diseases. medchemexpress.comtargetmol.commedchemexpress.eu Dasatinib itself has been shown to have immunomodulatory effects, and research into this compound is helping to elucidate the full spectrum of these activities. medchemexpress.comtargetmol.com This has potential implications for the treatment of various immune-related disorders.

Contribution to the Overall Therapeutic Profile of Dasatinib

As an active metabolite, this compound is an integral part of the therapeutic profile of dasatinib. thieme-connect.comnih.gov The biotransformation of dasatinib to this metabolite means that the clinical effects observed are a combination of the actions of both the parent drug and this compound. thieme-connect.com Understanding the potency and activity of this metabolite is essential for a comprehensive understanding of dasatinib's mechanism of action and clinical outcomes.

Studies on Resistance Mechanisms and this compound's Role

Drug resistance is a significant challenge in cancer therapy, and this is also true for treatments involving dasatinib. nih.govnih.gov Research into resistance mechanisms often focuses on the parent drug, but the role of its metabolites is also a critical area of investigation. Studies are exploring how the metabolism of dasatinib, including the formation of this compound, might be altered in resistant cancer cells. This line of inquiry could reveal new strategies to overcome resistance and improve the long-term effectiveness of dasatinib therapy.

Future Directions and Emerging Research Avenues for N Deshydroxyethyl Dasatinib

Advanced Metabolomic and Proteomic Investigations

To gain a deeper understanding of the biological impact of N-deshydroxyethyl dasatinib (B193332), advanced metabolomic and proteomic studies are crucial. These investigations aim to map the metabolic pathways influenced by this compound and to identify the proteins with which it interacts. Such studies can reveal the downstream effects of N-deshydroxyethyl dasatinib on cellular processes and help to pinpoint its specific molecular targets. Techniques like high-resolution mass spectrometry are instrumental in these analyses, allowing for the identification and quantification of a wide range of metabolites and proteins. sciex.com This information is vital for constructing a comprehensive picture of the metabolite's mechanism of action. targetmol.com

Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate and sensitive detection of this compound in biological matrices is fundamental to all areas of its research. Current analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the simultaneous determination of dasatinib and its metabolites in plasma. nih.govthieme-connect.com Future research will focus on refining these techniques to achieve even lower limits of detection and quantification, as well as to improve the selectivity of the assays. researchgate.netmdpi.com This includes the development of high-throughput methods for rapid sample analysis and the use of advanced instrumentation to minimize matrix effects and enhance signal-to-noise ratios. researchgate.net

| Technique | Sample Matrix | Key Features | Lower Limit of Quantitation (LLOQ) |

|---|---|---|---|

| LC-MS/MS | Rat Plasma | Simultaneous determination of methotrexate, dasatinib, and this compound | 1 ng/mL |

Computational Modeling and In Silico Studies for Predictive Research

Computational modeling and in silico studies offer a powerful and efficient approach to predicting the properties and biological activities of this compound. These methods can be used to model the interaction of the metabolite with various protein targets, predict its absorption, distribution, metabolism, and excretion (ADME) properties, and assess its potential for off-target effects. nih.gov For example, molecular docking studies can provide insights into the binding affinity of this compound for different kinases, helping to prioritize experimental investigations. nih.gov These predictive models, when used in conjunction with experimental data, can accelerate the pace of research and provide valuable guidance for future drug development efforts.

常见问题

Q. How is N-Deshydroxyethyl Dasatinib synthesized and characterized in preclinical studies?

this compound is synthesized through modifications of the parent compound Dasatinib. For example, amino acid conjugates of Dasatinib can be prepared via coupling reactions (e.g., Scheme 1 in ). Characterization requires high-performance liquid chromatography (HPLC) or LC-MS/MS for purity validation (>99%) and structural confirmation via nuclear magnetic resonance (NMR) or mass spectrometry. Key parameters include molecular weight (443.953 g/mol) and CAS number (910297-51-7) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard for quantifying this compound in plasma or serum. A validated method includes protein precipitation, chromatographic separation using a C18 column, and detection via multiple reaction monitoring (MRM). For example, Thappali et al. (2012) demonstrated simultaneous quantification of Dasatinib and its metabolites in rat plasma with a lower limit of quantification (LLOQ) <1 ng/mL .

Q. How does this compound differ pharmacologically from Dasatinib?

Unlike Dasatinib, which inhibits Bcr-Abl and Src kinases (IC50: 0.6 nM for Abl), this compound lacks the hydroxyethyl group, altering its metabolic stability and target affinity. It is primarily used as a warhead in PROTACs (proteolysis-targeting chimeras) to degrade Bcr-Abl via E3 ligase recruitment .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in PROTAC-mediated protein degradation?

In vitro assays should include:

- Binding affinity validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target engagement.

- Cellular degradation assays : Use Bcr-Abl-dependent cell lines (e.g., K562) treated with PROTACs containing this compound. Measure degradation via Western blot (e.g., Bcr-Abl levels) and proteasome inhibition controls (e.g., MG132) .

- Pharmacokinetic (PK) profiling : Monitor plasma trough concentrations (Cmin) and correlate with degradation efficiency, as high Cmin (>10 nM) may predict efficacy .

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound?

Discrepancies in PK parameters (e.g., half-life, bioavailability) may arise from interspecies differences or assay variability. Mitigation strategies include:

- Standardized dosing : Use fixed dose/body weight ratios (e.g., 10 mg/kg in rodents).

- Population pharmacokinetic modeling : Adjust for covariates like age, weight, and CYP3A4 activity, which influence metabolite formation .

- Cross-study validation : Compare results with independent datasets (e.g., Thappali et al., 2012 vs. Tavore et al. in ) .

Q. What biomarkers predict treatment alteration risks in patients exposed to this compound?

Advanced performance status (ECOG ≥2) and elevated trough plasma concentrations (>15 ng/mL) are key risk factors for dose reduction or treatment interruption. Incorporate multivariate Cox models to adjust for confounders (e.g., age, comorbidities) . Transcriptomic biomarkers (e.g., CSF1R, LYN expression) from CRISPR/Cas9 screens may further stratify patients likely to develop resistance .

Q. How do epigenetic modifications influence the efficacy of this compound in combination therapies?

Co-treatment with quercetin or fisetin modulates DNA methylation (e.g., differentially methylated loci in Table S1, ). Use Illumina MethylationEPIC arrays to assess CpG island changes pre/post-treatment. Epigenetic age acceleration (EAA) metrics (e.g., Horvath clock) can quantify senescence reversal effects .

Methodological Notes

- Data Reproducibility : Ensure experimental protocols (e.g., LC-MS/MS parameters, cell culture conditions) are fully documented in supplementary materials per Beilstein Journal guidelines .

- Ethical Compliance : For clinical correlations, obtain IRB approval and informed consent when using patient-derived data .

- Statistical Rigor : Use Cox proportional hazard models for survival analyses and Benjamini-Hochberg correction for omics data to control false discovery rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。